What are the chemical and physical properties of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate?
What are the chemical and physical properties of Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate?
The imidazo[1,2-a]pyridine bicyclic system is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics ranging from hypnotics to emerging anti-infective agents[1]. Within this diverse chemical space, Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate represents a highly specialized, functionally dense building block.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, synthetic methodologies, and applications in drug discovery, designed specifically for researchers and synthetic chemists.
Physicochemical Profiling & Structural Dynamics
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is characterized by a unique push-pull electronic system. The bridgehead nitrogen (N4) donates electron density into the bicyclic core, while the 5-carboxylate acts as a strong electron-withdrawing group (EWG).
Quantitative Data Summary
The following table summarizes the core physical and chemical properties of the molecule[2][3]:
| Property | Value |
| Chemical Name | Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate |
| CAS Registry Number | 2140305-54-8 |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| MDL Number | MFCD30834393 |
| Core Scaffold | Imidazo[1,2-a]pyridine |
| Key Functional Groups | 6-Chloro (Halogen), 5-Methyl ester (EWG) |
Mechanistic Insight: The juxtaposition of the 6-chloro and 5-carboxylate groups introduces significant steric hindrance near the bridgehead nitrogen. In biological systems, this steric bulk dictates the rotational degrees of freedom when the molecule binds to target proteins. Furthermore, the 6-chloro substituent provides a highly polarizable vector for halogen bonding, a critical interaction for enhancing lipophilicity and target affinity in antimicrobial drug design[4].
Synthetic Methodology: The Cyclocondensation Workflow
The traditional construction of the imidazo[1,2-a]pyridine core relies on the Tschitschibabin-type bimolecular cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds[5]. To synthesize Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the precise nucleophilic precursor required is Methyl 6-amino-3-chloropicolinate .
Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
Step 1: Reagent Preparation & Solvation
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Action: Dissolve Methyl 6-amino-3-chloropicolinate (1.0 eq) in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.
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Causality: Polar aprotic solvents are chosen specifically because they leave the nucleophilic ring nitrogen of the pyridine unsolvated and highly reactive, stabilizing the transition state during the initial SN2 attack on the electrophile.
Step 2: Bimolecular Cyclocondensation
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Action: Add bromoacetaldehyde (1.2 eq) dropwise, followed by sodium bicarbonate (NaHCO3, 1.5 eq). Heat the reaction mixture to 80°C under reflux for 6–8 hours.
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Causality: The addition of NaHCO3 is not merely to maintain pH; it actively neutralizes the HBr byproduct generated during the alkylation step. Without this mild base, the weakly basic exocyclic amine of the pyridine precursor would protonate, completely quenching its nucleophilicity and halting the subsequent intramolecular dehydration/cyclization.
Step 3: In-Process Validation (Self-Validating Mechanism)
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Action: Monitor the reaction via LC-MS.
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Validation Standard: The reaction is strictly deemed incomplete if the intermediate mass (M+H2O) is present. Full conversion is validated only when the LC-MS trace shows a complete transition to the dehydrated target mass ([M+H]+ = 211.0 m/z), ensuring no uncyclized intermediate is carried forward.
Step 4: Isolation and Purification
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Action: Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer with brine. Purify via silica gel chromatography using a gradient of Hexane/EtOAc.
Synthetic workflow for Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate.
Pharmacological & Material Science Applications
The functionalization of the imidazo[1,2-a]pyridine core at the 5- and 6-positions unlocks specific biological and photophysical applications.
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Antifungal Drug Development: Derivatives bearing the 6-chloroimidazo[1,2-a]pyridine motif have been extensively evaluated for their anti-infective properties. Recent structure-activity relationship (SAR) analyses reveal that the 6-chloro substitution significantly modulates antifungal efficacy against resistant clinical strains, such as Candida parapsilosis[4]. The electron-withdrawing nature of the chlorine atom enhances the molecule's ability to penetrate fungal cell walls while stabilizing binding interactions within the active site of fungal enzymes[6].
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Optoelectronics and Bioimaging: Beyond medicinal chemistry, the imidazo[1,2-a]pyridine scaffold exhibits intrinsic photophysical properties. Highly substituted derivatives are frequently utilized in the development of fluorescent chemical sensors and bioimaging probes due to their large Stokes shifts and tunable emission spectra[7].
Analytical Validation Protocols
To verify the structural integrity of synthesized Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate, the following analytical parameters must be met:
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Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic [M+H]+ peak at m/z 211.0. Crucially, due to the presence of the chlorine atom, a secondary isotopic peak ([M+2+H]+) will appear at m/z 213.0 with an exact 3:1 relative intensity ratio, confirming the retention of the 6-chloro substituent.
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Nuclear Magnetic Resonance (1H NMR): The spectrum will lack the broad singlet typical of the exocyclic -NH2 group, confirming cyclization. The imidazole protons (H-2 and H-3) will appear as distinct doublets (J ≈ 1.2 Hz) in the aromatic region (7.5–8.0 ppm). The pyridine ring will display an ortho-coupled doublet system (J ≈ 9.0 Hz) for the H-7 and H-8 protons, while the 5-methyl ester will present as a sharp, integrated 3H singlet at approximately 3.9–4.0 ppm.
References
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CAS No. 2140305-54-8, Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate. 001CHEMICAL. Available at:[Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. Available at:[Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aaronchem.com [aaronchem.com]
- 3. 001chemical.com [001chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 6. journalajocs.com [journalajocs.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
